molecular formula C16H10O9 B8244127 4-(3,5-Dicarboxyphenoxy)phthalic acid

4-(3,5-Dicarboxyphenoxy)phthalic acid

Cat. No. B8244127
M. Wt: 346.24 g/mol
InChI Key: OGUIFUSXHAAKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dicarboxyphenoxy)phthalic acid is a useful research compound. Its molecular formula is C16H10O9 and its molecular weight is 346.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,5-Dicarboxyphenoxy)phthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Dicarboxyphenoxy)phthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Exposure

  • Phthalic acids, including compounds like 4-(3,5-Dicarboxyphenoxy)phthalic acid, are widely used as plasticizers in various industries. Their leaching into the environment has raised concerns about their impact on fetal development and general human health. Studies have shown that phthalic acid esters can disrupt essential fatty acids homeostasis in the placenta, potentially leading to abnormal fetal development (Latini et al., 2006).

Industrial Applications

  • Phthalates are employed in a broad spectrum of industrial applications, including as plasticizers in the manufacture of flexible vinyl. This flexibility is utilized in consumer products, flooring, wall coverings, food contact applications, and medical devices. Their wide use has led to ubiquitous environmental presence, warranting studies on their long-term effects on human health (Hauser & Calafat, 2005).

Chemical and Structural Studies

  • Semi-flexible aromatic polycarboxylic acids like 4-(3,5-Dicarboxyphenoxy)phthalic acid are gaining attention in crystal engineering. They are being explored for their potential in constructing functional coordination polymers, which can have diverse industrial and scientific applications (Gu et al., 2022).

Atmospheric Chemistry

  • Dicarboxylic acids, including phthalic acid, are significant in atmospheric chemistry. They are studied as intermediates in oxidative processes in natural remediation and waste management. Their interaction with atmospheric nucleation precursors is crucial in understanding the formation and growth of secondary organic aerosols (Xu & Zhang, 2012).

Polymer Science

  • Phthalic acid derivatives are synthesized for use in radical polymerization processes. These derivatives are important in the creation of polymers with specific characteristics, such as improved plasticity, which are crucial in various applications including adhesives (Lamparth et al., 2014).

properties

IUPAC Name

4-(3,5-dicarboxyphenoxy)phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O9/c17-13(18)7-3-8(14(19)20)5-10(4-7)25-9-1-2-11(15(21)22)12(6-9)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUIFUSXHAAKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dicarboxyphenoxy)phthalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.